Pravadoline
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(4-methoxyphenyl)-[2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-17-22(23(26)18-7-9-19(27-2)10-8-18)20-5-3-4-6-21(20)25(17)12-11-24-13-15-28-16-14-24/h3-10H,11-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUQWHZOUDZXHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CCN3CCOCC3)C(=O)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046127 | |
| Record name | Pravadoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92623-83-1 | |
| Record name | Pravadoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92623-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pravadoline [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092623831 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pravadoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PRAVADOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3JW662TWA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Characterization and Mechanisms of Action Research
Cannabinoid Receptor System Interactions
Pravadoline is recognized as a synthetic cannabinoid belonging to the aminoalkylindole family. wikipedia.org Its interaction with the cannabinoid receptor system, particularly the Cannabinoid Receptor 1 (CB1), has been a significant area of investigation. The CB1 receptor is a G-protein-coupled receptor (GPCR) that is abundantly expressed in the brain. nih.gov
Research has established that this compound functions as an agonist at the CB1 receptor. nih.gov This agonistic activity is believed to be responsible for some of its pharmacological effects that are independent of its COX-inhibiting properties. wikipedia.org The discovery of its cannabinoid activity was significant as it represented a novel class of cannabinoid agonists, the aminoalkylindoles, structurally distinct from classical cannabinoid compounds. wikipedia.org Functional studies have demonstrated this agonism, for instance, through the inhibition of neuronally stimulated contractions in mouse vas deferens preparations, an effect that is characteristic of cannabinoid agonists. nih.gov
The affinity of this compound for the CB1 receptor has been quantified through radioligand binding assays. These studies have determined its binding affinity (Ki) to be 2511 nM at the CB1 receptor. wikipedia.org This indicates a moderate affinity for the receptor. In addition to its Ki value, an IC50 value of 453 nM has also been reported, further characterizing its interaction with the CB1 receptor. nih.gov
| Parameter | Value |
|---|---|
| Ki | 2511 nM |
| IC50 | 453 nM |
As an agonist at the CB1 receptor, this compound modulates the signaling of this G-protein coupled receptor. nih.gov The activation of CB1 receptors by an agonist typically leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). This signaling cascade is a hallmark of Gi/o-coupled GPCRs like the CB1 receptor. The functional activity of this compound as a cannabinoid agonist implies its ability to initiate these intracellular signaling events upon binding to the CB1 receptor.
Currently, there is a lack of specific research in the scientific literature investigating this compound as an allosteric modulator of cannabinoid receptors. Allosteric modulators bind to a site on the receptor that is different from the primary (orthosteric) binding site of the endogenous ligand, and they can either enhance or diminish the receptor's response to the primary ligand. wikipedia.org While the allosteric modulation of the CB1 receptor is an active area of research for developing novel therapeutics, studies to date have not focused on characterizing this compound's potential in this regard. researchgate.netiu.edu
Cyclooxygenase (COX) Inhibition Research
This compound was initially developed as an inhibitor of prostaglandin (B15479496) synthesis through the inhibition of the cyclooxygenase (COX) enzyme. wikipedia.org This mechanism is shared with nonsteroidal anti-inflammatory drugs (NSAIDs).
Studies have demonstrated that this compound inhibits the synthesis of prostaglandins (B1171923) in the brain. nih.gov
In Vitro Findings: In in vitro studies using mouse brain microsomes, this compound was found to inhibit prostaglandin synthesis with an IC50 of 4.9 μM. nih.gov This indicates its direct inhibitory effect on the COX enzyme in a cell-free system.
Ex Vivo Findings: Ex vivo studies in mice have further substantiated these findings. After oral administration, this compound was shown to inhibit prostaglandin synthesis in the brain with an ED50 of 20 mg/kg. nih.gov This demonstrates that this compound can cross the blood-brain barrier and exert its COX-inhibitory effects within the central nervous system.
| Study Type | Parameter | Value |
|---|---|---|
| In Vitro | IC50 | 4.9 µM |
| Ex Vivo | ED50 | 20 mg/kg p.o. |
Comparative Analysis with Classical Non-Steroidal Anti-inflammatory Drugs (NSAIDs)
This compound exhibits a pharmacological profile that shares some similarities with classical NSAIDs, yet also possesses distinct differences. nih.gov Like NSAIDs, this compound's mechanism of action involves the inhibition of cyclooxygenase (COX), an enzyme crucial for the synthesis of prostaglandins (PGs). nih.govwikipedia.org Prostaglandins are key mediators of inflammation and pain. medicalnewstoday.com
Research has demonstrated that this compound inhibits prostaglandin synthesis both in laboratory settings (in vitro) and within living organisms (ex vivo). nih.gov Specifically, it was found to inhibit PG synthesis in mouse brain tissue with an IC50 (half-maximal inhibitory concentration) of 4.9 μM in vitro and an ED50 (median effective dose) of 20 mg/kg when administered orally (p.o.) ex vivo. nih.gov This COX-inhibiting activity is believed to contribute to its analgesic effects, which have been observed in various rodent models of pain. nih.gov
However, this compound diverges from typical NSAIDs in several critical aspects. A notable distinction is its gastrointestinal side effect profile. nih.gov Unlike many NSAIDs that can cause gastrointestinal lesions, this compound failed to produce such lesions when administered orally to rats or mice. nih.gov Furthermore, it was found to be a more potent inhibitor of prostaglandin formation in the brain compared to the stomach, which contrasts with the activity of many NSAIDs. nih.gov Additionally, at doses that produce pain relief, this compound possesses only weak or insignificant anti-inflammatory activity. nih.gov Another differentiating characteristic is its effect on gastrointestinal transit; this compound inhibited this process in rats at doses similar to those that were effective for pain relief, an action not typically associated with NSAIDs. nih.gov
| Feature | This compound | Classical NSAIDs |
|---|---|---|
| COX Inhibition | Yes (Inhibits prostaglandin synthesis) nih.govwikipedia.org | Yes (Primary mechanism of action) medicalnewstoday.com |
| Analgesic Activity | Demonstrated in various rodent models nih.gov | Primary therapeutic effect medicalnewstoday.com |
| Anti-inflammatory Activity | Weak at analgesic doses nih.gov | Significant therapeutic effect medicalnewstoday.com |
| Gastrointestinal Lesions | Not observed in rats or mice nih.gov | Known risk, especially with long-term use medicalnewstoday.com |
| Brain vs. Stomach PG Inhibition | More potent in the brain nih.gov | Varies, but can be significant in the stomach nih.gov |
| Effect on GI Transit | Inhibitory at analgesic doses nih.gov | Not a characteristic effect nih.gov |
Exploration of Non-Opioid and Non-COX Analgesic Pathways
The analgesic effects of this compound could not be fully explained by its COX inhibition alone, leading researchers to explore other potential mechanisms. wikipedia.org Investigations revealed that its activity is distinct from that of opioid analgesics. nih.gov
A key finding in the pharmacological characterization of this compound is its lack of interaction with the opioid system. nih.gov Studies have shown that this compound does not bind to opioid receptors, even at concentrations up to 10 μM. nih.govwikipedia.org This is a critical distinction from opioid analgesics like morphine, which exert their effects by activating these receptors. mdpi.com
Furthermore, the analgesic effects of this compound are not blocked by Naloxone, a classic opioid receptor antagonist. nih.govwikipedia.org Naloxone functions by binding to opioid receptors with a higher affinity than agonists, thereby blocking their effects and reversing opioid-induced responses. wikipedia.orgmedlineplus.gov The fact that Naloxone (at a dose of 1 mg/kg s.c.) does not antagonize this compound-induced antinociception provides strong evidence that this compound's analgesic mechanism is independent of the opioid pathway. nih.govwikipedia.org
Interestingly, while this compound does not act via opioid receptors, it does exhibit an effect that is characteristically seen with opioid analgesics. nih.gov In isolated mouse vas deferens preparations, this compound was found to inhibit electrically stimulated muscle contractions. nih.govnih.gov This inhibitory action is a common screening method for opioid-like activity. nih.gov However, unlike the inhibition caused by true opioids, this compound's effect on the mouse vas deferens was not diminished or blocked by the opioid antagonist Naloxone. nih.gov This suggests that while this compound can modulate neuronal activity in this tissue, it does so through a non-opioid mechanism. nih.govproquest.com The IC50 for this inhibitory activity was determined to be 0.45 μM. nih.gov
| Compound | Action | IC50 | Naloxone Antagonism |
|---|---|---|---|
| This compound | Inhibition of neurally stimulated contractions nih.gov | 0.45 µM nih.gov | No nih.gov |
| Opioid Agonists | Inhibition of neurally stimulated contractions nih.gov | Varies | Yes nih.gov |
To further elucidate this compound's unique mechanism, its interaction with other neuroreceptor systems was investigated. Research on this compound and its analogs indicated a lack of involvement from several major neurotransmitter pathways in its inhibitory effects on smooth muscle contractions. proquest.com Specifically, the responses to this compound and its naphthoyl analog were not reversed by antagonists for:
Opioid receptors (mu, delta, and kappa)
α1-adrenergic receptors
P1-purinergic receptors
Various serotonergic receptors proquest.com
This lack of interaction with adrenergic, purinergic, and serotonergic systems further distinguishes this compound's mechanism of action from other classes of analgesics and suggests a more novel pathway for its effects. proquest.com
Investigation of Additional Pharmacological Targets
The discovery that this compound and related aminoalkylindoles (AAIs) produced strong analgesic effects independent of COX inhibition or opioid receptor interaction led to the search for a novel target. wikipedia.orgproquest.com
Subsequent research into the structure-activity relationship of this compound analogs revealed that their antinociceptive activity was linked to a then-unidentified receptor. proquest.com Binding studies with radiolabeled, potent analogs of this compound helped demonstrate that the (aminoalkyl)indole binding site is functionally equivalent to the cannabinoid CB1 receptor. nih.gov This discovery identified this compound as the first member of the aminoalkylindole class of cannabinoid agonists. wikipedia.org While this compound itself has a Ki (inhibition constant) of 2511 nM at the CB1 receptor, some of its analogs are significantly more potent. wikipedia.orgnih.gov Further research has also suggested that some AAI analogs may activate other novel G-protein-coupled receptors, which have been referred to as "Alkyl Indole" receptors. proquest.comnih.gov
Interaction with the Colchicine-Binding Site on Microtubules
Research into the pharmacological profile of this compound and its analogs has revealed a complex mechanism of action extending beyond its originally identified activities. While initially characterized as a cyclooxygenase (COX) inhibitor and later as a cannabinoid receptor agonist, evidence has emerged suggesting that compounds structurally related to this compound, a member of the aminoalkylindole class, may also exert effects on the microtubule cytoskeleton through interaction with the colchicine-binding site. nih.gov
Microtubules are dynamic polymers of tubulin that are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. researchgate.net The disruption of microtubule dynamics is a key mechanism for many anti-cancer agents. researchgate.net The colchicine-binding site on β-tubulin is a well-established target for compounds that inhibit tubulin polymerization, leading to mitotic arrest and apoptosis. nih.gov
The interaction of ligands with the colchicine-binding site typically leads to a conformational change in the tubulin dimer, rendering it incapable of polymerizing into microtubules. This disruption of microtubule dynamics can have profound effects on cellular function.
Below is a data table summarizing the key aspects of the interaction of compounds with the colchicine-binding site on microtubules, providing a framework for understanding the potential actions of this compound-related compounds.
| Feature | Description | Implication for Microtubule Dynamics |
| Binding Site | Located on the β-tubulin subunit, at the interface with α-tubulin. | Binding at this interface interferes with the longitudinal association of tubulin dimers. |
| Mechanism | Induces a conformational change in the tubulin dimer. | Prevents the proper alignment and incorporation of tubulin into growing microtubules. |
| Effect | Inhibition of tubulin polymerization. | Leads to the disassembly of the mitotic spindle and arrest of the cell cycle in metaphase. |
| Cellular Outcome | Induction of apoptosis (programmed cell death). | Forms the basis of the anti-cancer activity of many colchicine-site inhibitors. |
Further research is required to definitively characterize the interaction, if any, of this compound itself with the colchicine-binding site and to determine the significance of such an interaction in relation to its known activities as a COX inhibitor and cannabinoid agonist. The existing data for the aminoalkylindole class, however, opens a new avenue for investigating the complete pharmacological profile of this compound. nih.gov
Preclinical Efficacy Research
Analgesic Efficacy in Animal Models
Pravadoline has demonstrated antinociceptive activity across a range of animal models designed to assess responses to chemical, thermal, and mechanical stimuli. medkoo.combiosynth.comnih.gov
Response Latency in Thermal Nociception Models
In thermal nociception models, such as the tail immersion test, administration of this compound has been shown to prolong the response latency in rodents. wikipedia.orgnih.gov For instance, in mice subjected to tail immersion in hot water at 55°C, this compound prolonged the response latency with a minimum effective dose of 100 mg/kg administered subcutaneously. nih.gov
Prevention of Hyperalgesia in Inflammatory Pain Models
This compound has demonstrated the ability to prevent hyperalgesia in animal models of inflammatory pain. wikipedia.orgnih.gov In rats with brewer's yeast-induced hyperalgesia, assessed using the Randall-Selitto test, this compound prevented this increased sensitivity to pain with a minimum effective dose of 1 mg/kg administered orally. wikipedia.orgnih.gov It also prevented the nociceptive response induced by paw flexion in the adjuvant-arthritic rat model with an ED50 of 41 mg/kg orally. wikipedia.orgnih.gov
Anti-Nociceptive Activity Against Various Stimuli (Mechanical, Chemical, Thermal)
Beyond thermal and inflammatory pain, this compound has exhibited anti-nociceptive activity against a variety of stimuli. medkoo.combiosynth.comnih.gov It is effective against chemical stimuli, as evidenced by its ability to prevent writhing responses induced by agents like acetic acid. nih.gov It also shows activity against mechanical and thermal forms of nociception. medkoo.combiosynth.comnih.gov For example, in rats, this compound prevented the nociceptive response associated with bradykinin-induced head and forepaw flexion with an ED50 of 78 mg/kg orally. wikipedia.orgnih.gov
Reduction of Writhing Response
This compound has been shown to reduce the writhing response induced by chemical irritants in animal models. medkoo.comnih.govresearchgate.netfishersci.caacs.org In mice, this compound prevented the writhing response induced by the intraperitoneal administration of acetylcholine (B1216132) with an ED50 of 41 mg/kg orally, and by PGE2 with an ED50 of 24 mg/kg orally. nih.govresearchgate.net In rats, it prevented acetic acid-induced writhing with an ED50 of 15 mg/kg orally. nih.govresearchgate.net
Here is a summary of some preclinical analgesic efficacy data:
| Model | Species | Stimulus/Method | Endpoint | This compound Efficacy (Dose) | Citation |
| Tail Immersion Test | Mouse | Hot water (55°C) | Response Latency | Prolonged (≥100 mg/kg s.c.) | nih.gov |
| Inflammatory Pain (Brewer's Yeast) | Rat | Randall-Selitto test | Prevention of Hyperalgesia | ≥1 mg/kg p.o. | wikipedia.orgnih.gov |
| Inflammatory Pain (Adjuvant Arthritis) | Rat | Paw flexion | Prevention of Nociception | ED50 41 mg/kg p.o. | wikipedia.orgnih.gov |
| Chemical Nociception | Mouse | Acetylcholine (i.p.) | Writhing Response | ED50 41 mg/kg p.o. | nih.govresearchgate.net |
| Chemical Nociception | Mouse | PGE2 (i.p.) | Writhing Response | ED50 24 mg/kg p.o. | nih.govresearchgate.net |
| Chemical Nociception | Rat | Acetic acid (i.p.) | Writhing Response | ED50 15 mg/kg p.o. | nih.govresearchgate.net |
| Chemical Nociception | Rat | Bradykinin-induced head/forepaw flexion | Prevention of Nociception | ED50 78 mg/kg p.o. | wikipedia.orgnih.gov |
Anti-inflammatory Properties in Preclinical Settings
While this compound exhibits analgesic effects, its anti-inflammatory activity in preclinical settings appears to be less pronounced compared to its antinociceptive potency. ncats.ionih.gov
Assessment of Anti-inflammatory Potency
Studies have assessed the anti-inflammatory potency of this compound, often in comparison to standard NSAIDs. Unlike typical NSAIDs, this compound did not demonstrate significant anti-inflammatory activity at doses that were effective for antinociception. nih.gov For instance, in acute inflammatory models, this compound's inhibitory action on certain types of edema was weak compared to other compounds like indomethacin (B1671933). researchgate.net this compound was found to be an order of magnitude less potent in acute or chronic anti-inflammatory models compared to its analgesic effects. mdpi.com It has been noted that this compound demonstrated only weak anti-inflammatory activity relative to its anti-nociceptive potency. ncats.io
Distinct Profiles Compared to Traditional NSAIDs
This compound is structurally related to non-steroidal anti-inflammatory drugs (NSAIDs) such as indomethacin and was initially developed as a nonacidic analog of this class nih.govwikipedia.org. Similar to traditional NSAIDs, this compound inhibits cyclooxygenase (COX) enzymes and modulates prostaglandin (B15479496) synthesis nih.govwikipedia.orgbiosynth.comfuture4200.comncats.iomedicalnewstoday.com. However, preclinical studies revealed a distinct profile compared to traditional NSAIDs.
Notably, this compound demonstrated potent analgesic effects at doses significantly lower than those required for anti-inflammatory activity, suggesting mechanisms beyond simple COX inhibition wikipedia.org. Furthermore, unlike many traditional NSAIDs that can cause gastrointestinal irritation, this compound has been reported not to produce such effects following either acute or chronic administration in preclinical settings biosynth.comfuture4200.comncats.io. Studies in animal models have also indicated that this compound exhibits greater antinociceptive efficacy than most NSAIDs future4200.com.
The observed enhanced efficacy and reduced gastrointestinal side effects suggested additional factors contributing to this compound's pharmacological profile future4200.com. Subsequent research revealed that this compound and related aminoalkylindoles act as agonists at cannabinoid receptors, particularly the CB1 receptor nih.govwikipedia.orgbiosynth.comfuture4200.com. This interaction with the endocannabinoid system is believed to contribute to its analgesic effects and represents a key difference from the primary mechanism of action of traditional NSAIDs, which is predominantly limited to COX inhibition nih.govwikipedia.org. This compound's mechanism may involve dual actions, encompassing both prostaglandin synthesis inhibition and functional inhibition in isolated tissue preparations like the mouse vas deferens future4200.com.
Potential Therapeutic Applications Beyond Pain and Inflammation
Beyond its initial focus on pain and inflammation, preclinical research has explored other potential therapeutic applications for this compound and related compounds.
Antiproliferative Effects in Cancer Cell Lines (e.g., Breast Cancer)
In vitro studies have investigated the antiproliferative effects of this compound in various cancer cell lines, including human (MCF-7 and MDA-MB231) and murine (4T1) breast cancer cells biosynth.comresearchgate.netvcu.edunih.gov. These experiments demonstrated that this compound possesses antiproliferative properties in these cell lines biosynth.comresearchgate.netvcu.edunih.gov.
Research involving related aminoalkylindoles, such as WIN55,212-2, has provided further insights into potential mechanisms. Studies using WIN55,212-2 in breast cancer cell lines suggest that its antiproliferative actions may not be mediated through traditional cannabinoid receptors (CB1, CB2), TRPV1, or PPAR receptors, indicating the possibility of a novel site of action vcu.edunih.govcore.ac.uk. Investigations also suggest that WIN55,212-2 may interfere with sphingosine-1-phosphate (S1P) signaling pathways, which are involved in cell proliferation vcu.edunih.gov.
Combined Effects with Radiation in Oncology Research
Preclinical studies have explored the potential of this compound and related aminoalkylindoles to enhance the effects of radiation therapy in oncology research. In vitro experiments with human and murine breast cancer cell lines showed that this compound enhanced the antiproliferative effects of radiation biosynth.comresearchgate.netvcu.edunih.gov.
Studies utilizing the related compound WIN55,212-2 demonstrated that the combination of this aminoalkylindole with radiation was more effective in inhibiting the growth of breast cancer cells than either treatment alone researchgate.netvcu.edu. This combined treatment approach was found to promote both autophagy and senescence in cancer cells, without inducing significant apoptosis or necrosis researchgate.netvcu.edunih.govcore.ac.uk. Furthermore, WIN55,212-2 did not appear to alter radiation-induced DNA damage or the rate of DNA repair researchgate.netvcu.edunih.gov. These findings suggest that aminoalkylindole compounds like this compound could potentially serve as radiosensitizers, augmenting the effectiveness of radiation treatment in breast cancer researchgate.netvcu.edunih.govcore.ac.uk.
Investigations in Neuroinflammation (e.g., Ischemic Stroke Models)
This compound has been mentioned in the context of potential therapeutic targets for central nervous system damaging conditions, including ischemic or hemorrhagic stroke, in patent literature googleapis.com. This suggests that investigations into its effects in neuroinflammation and ischemic stroke models may have been pursued. However, detailed research findings specifically on this compound's efficacy or mechanisms in preclinical models of ischemic stroke or neuroinflammation were not extensively available in the provided search results. Research in ischemic stroke models generally focuses on understanding neuroinflammatory responses, including the roles of microglia polarization and inflammatory mediators nih.govfrontiersin.orgj-stroke.orgnih.gov. The specific involvement and effects of this compound within these complex processes in ischemic stroke models require further detailed exploration.
Structure Activity Relationship Sar and Analog Development Research
Elucidation of Key Structural Features for Activity
SAR studies on pravadoline and its analogs have identified several key structural components that are crucial for their interaction with cannabinoid receptors. future4200.com
Role of Indole (B1671886) Nucleus and Aminoalkylindole Moiety
The indole nucleus forms the central scaffold of this compound and its aminoalkylindole (AAI) analogs. nih.govfuture4200.comontosight.airesearchgate.net The aminoalkylindole moiety, specifically the alkylamine substituent extending from the indole nitrogen (N1), is a critical feature for the cannabimimetic activity of these compounds. nih.govfuture4200.comresearchgate.net Early SAR studies highlighted the importance of the N1 side chain, along with the substituent at the C2 position and the aroyl group at the C3 position, for the biological activity of this compound and its analogs. future4200.com The finding that aminoalkylindoles, although structurally distinct from classical cannabinoids, could elicit a cannabimimetic response was a significant discovery. future4200.com
Importance of Specific Substituents (e.g., 4-methoxybenzoyl, naphthalene (B1677914) moiety, morpholinoethyl group)
The nature and position of substituents on the indole core and the attached groups significantly influence the potency and selectivity of this compound analogs. The original this compound structure features a 4-methoxybenzoyl group at the C3 position. wikipedia.orgontosight.ai Research has shown that replacing the monocyclic 4-methoxybenzoyl group with a naphthalene moiety can substantially increase antinociceptive potency, in some cases by nearly 10-fold. scirp.org This observation led to the development of 3-naphthoyl indole derivatives, which demonstrated interesting selectivity profiles for CB1 and CB2 receptors. scirp.org
The morpholinoethyl group attached to the indole nitrogen (N1) in this compound is part of the aminoalkylindole moiety. ontosight.ai Studies involving conformationally restrained analogs, where the morpholinoethyl side chain was tethered to the indole nucleus, provided insights into the optimal orientation of the morpholine (B109124) nitrogen for activity. nih.govfuture4200.com While restraining the morpholine group could diminish activity in some assays (e.g., prostaglandin (B15479496) synthesis inhibition), it enhanced activity in others, such as the inhibition of mouse vas deferens contractions, an effect associated with cannabinoid receptor activation. nih.govfuture4200.com
Other substituents have also been explored. For instance, in some AAI series, the lipophilic aroyl group at C3 is emphasized as a key element for CB1 receptor agonist activity. future4200.com The presence of a methoxy (B1213986) or bromo substituent at the 4' position of the naphthyl moiety in certain analogs has been associated with enhanced CB1 cannabinoid receptor binding affinity. future4200.com
Enantioselectivity Studies (e.g., R-enantiomer activity)
Enantioselectivity is a significant aspect of the SAR of this compound analogs, particularly concerning their cannabinoid receptor activity. Studies on conformationally restrained analogs have shown that activity can be highly enantioselective. nih.govacs.org For example, in one conformationally restrained analog, [2,3-dihydro-5-methyl-3-[(4-morpholinyl)methyl]pyrrolo[1,2,3-de]-1,4-benzoxazin-6-yl]-(4-methoxyphenyl)methanone (analog 20), only the R enantiomer was found to be active in inhibiting mouse vas deferens contractions, demonstrating nanomolar potency. nih.govfuture4200.com This indicates a specific stereochemical requirement for the interaction with the cannabinoid receptor binding site. acs.org Further studies with other synthetic cannabinoids have also highlighted that (S)-enantiomers can exhibit enhanced potency compared to their (R)-counterparts at both CB1 and CB2 receptors, and the relative potency can be influenced by structural features. frontiersin.org
Design and Synthesis of this compound Analogues
The insights gained from SAR studies have guided the design and synthesis of numerous this compound analogs with modified structures to explore their pharmacological profiles, particularly their activity at cannabinoid receptors.
Conformationally Restrained Analogues
To understand the preferred conformation of this compound's side chain for receptor interaction, conformationally restrained heterocyclic analogs were synthesized. nih.govfuture4200.comacs.orgwikidata.orgacs.org In these analogs, the morpholinoethyl side chain was tethered to the indole nucleus, limiting its flexibility. nih.govfuture4200.comacs.orgacs.org This approach helped to map the spatial requirements of the cannabinoid binding site. nih.govfuture4200.com While such modifications could affect activity at other targets like cyclooxygenase, they provided valuable information about the structural requirements for cannabinoid receptor binding and activation. nih.govfuture4200.comacs.orgacs.org The synthesis of these constrained analogs often involved multi-step procedures to create the desired rigid frameworks. acs.org
Development of Cannabimimetic Indoles with CB1 and CB2 Selectivity
The discovery that this compound and its analogs acted as cannabinoid agonists led to the development of a wide range of cannabimimetic indoles. nih.govfuture4200.comnih.govresearcher.life A significant focus of this research has been the development of analogs with selectivity for either the CB1 or CB2 receptor. nih.govnih.govacs.orgresearcher.lifenottingham.ac.uk
Initial findings showed that while many AAIs had affinity for the central CB1 receptor, modifications could lead to altered selectivity. nih.govfuture4200.comresearcher.liferesearchgate.net For instance, replacing the aminoalkyl substituent with a straight alkyl chain of four to six carbons in some indole analogs retained affinity for the CB1 receptor. researchgate.net Further exploration revealed that specific substitutions, such as a propyl chain at N1 and a 1-naphthoyl group at C3, could lead to compounds with relatively high affinity for the peripheral CB2 receptor and much lower affinity for CB1, thus demonstrating selectivity. researchgate.netresearchgate.netresearchgate.net
Strategies for achieving CB2 selectivity among cannabimimetic indoles were actively pursued to potentially avoid the psychoactive effects mediated by CB1 receptors. nih.govnih.govresearcher.life This involved systematic structural modifications and evaluation of their binding affinities at both receptor subtypes. acs.orgresearchgate.netresearchgate.netresearchgate.net For example, the addition of a C2-methyl group was observed to reduce affinity for CB1 receptors in some analogs. researchgate.net The length of the N1 alkyl chain also proved critical for CB2 selectivity in certain series of naphthyl indole analogs. researchgate.net This research has led to the identification of several CB2-selective indole agonists and antagonists. nih.govresearchgate.net
Exploration of Pyrrole-Derived Cannabinoids
Research into the SAR of cannabimimetic indoles and pyrroles has involved the development and evaluation of various analogs. The Huffman laboratory, among others, explored series of indole and pyrrole (B145914) analogs to understand the role of different substituents on cannabinoid activity. nih.govnih.gov Studies comparing indole and pyrrole derivatives revealed notable differences in their activity profiles. Pyrrole-derived cannabinoids consistently exhibited lower affinity for the CB1 receptor and reduced in vivo potencies compared to their corresponding indole counterparts. nih.govresearchgate.net This suggests that the indole nucleus provides a more favorable scaffold for interaction with the cannabinoid receptor compared to the pyrrole ring.
Relationship between Side Chain Length and Receptor Affinity/Potency
A critical aspect of the SAR of aminoalkylindoles and related cannabinoid ligands is the influence of the side chain length attached to the indole or pyrrole nitrogen. In studies where the morpholinoethyl group of compounds like this compound and WIN55212-2 was replaced with alkyl chains, the length of this carbon chain was found to be a crucial determinant of receptor affinity and potency. nih.govnih.govresearchgate.net
Systematic variation of alkyl chain lengths demonstrated a clear relationship between chain length and activity. Optimal in vitro and in vivo activity was typically observed with side chains containing 4 to 6 carbon atoms. researchgate.net Compounds with shorter or longer carbon chains showed significantly reduced or absent receptor binding and biological activity. nih.govresearchgate.net This highlights the importance of a specific spatial requirement for the side chain to properly interact within the cannabinoid receptor binding pocket.
Computational Chemistry and Molecular Modeling Studies
Computational chemistry and molecular modeling techniques have played a significant role in understanding the interaction of this compound and other cannabinoid ligands with their receptors at a molecular level. nih.govresearchgate.netscispace.comuoa.grresearchgate.netsemanticscholar.org These methods provide insights into ligand conformation, binding interactions, and the relationship between molecular structure and biological activity.
Ligand-Receptor Binding Pocket Analysis (e.g., CB1 receptor)
Computational studies, including molecular modeling, have been applied to analyze how AAI compounds and classical cannabinoids bind to the CB1 receptor. nih.govnih.govrmit.edu.vnwikipedia.orgresearchgate.netcapes.gov.br These analyses suggest that despite structural differences between AAIs like this compound and classical cannabinoids like Δ9-THC or nonclassical cannabinoids like CP-55940, they can potentially overlap within a common binding pocket on the CB1 receptor. nih.govrmit.edu.vncapes.gov.br
Molecular modeling studies comparing the preferred conformations of this compound and nonclassical cannabinoids like CP-55940 have shown that apparent structural dissimilarities can be reconciled by examining their energetically favored three-dimensional arrangements. rmit.edu.vncapes.gov.br These studies revealed a good correspondence between their respective pharmacophoric groups and the arrangement of polar and nonpolar regions on the same side of the molecules, which is important for their amphipathic properties and receptor interaction. capes.gov.br Analysis of the binding pocket suggests that while different classes of ligands may share the pocket, the specific interactions can vary. For instance, some studies indicate that WIN55212-2 primarily utilizes steric interactions, whereas cannabinoid ligands may require electrostatic interactions, particularly involving residues like lysine (B10760008) in CB1 helix-3. nih.gov
Molecular Dynamics Simulations and Wavefunction-Based Properties
Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules and their interactions over time. MD simulations have been employed to investigate this compound, including its structural and thermodynamic properties and its interactions with proteins. researchgate.netscispace.comresearchgate.netsemanticscholar.org
These simulations can provide insights into the conformational changes of both the ligand and the receptor upon binding. Studies using MD simulations have suggested that the binding of this compound to an apo protein (receptor without a bound ligand) does not significantly alter the reference location of the active site, contributing to the stability of the protein-ligand complex. researchgate.netresearchgate.net Furthermore, computational studies have explored wavefunction-based properties of this compound, such as molecular electrostatic potential (MEP), electron localization function (ELF), localized orbital locator (LOL), and non-covalent interactions (NCI), to understand its electronic structure and reactivity profile. researchgate.netsemanticscholar.org
Quantitative Structure-Activity Relationship (QSAR) Analyses
Quantitative Structure-Activity Relationship (QSAR) analyses aim to build mathematical models that correlate structural properties of compounds with their biological activities. This allows for the prediction of activity for new compounds and provides further insights into the structural requirements for activity. researchgate.netresearchgate.net
QSAR analyses, including 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA), have been applied to aminoalkylindole compounds, including this compound analogs, to model their affinity for the CB1 receptor. nih.govjbclinpharm.org These models are developed based on the steric and electrostatic fields surrounding the molecules. CoMFA models for AAI compounds have indicated that a significant portion of the variation in their affinity for the CB1 receptor is attributable to steric interactions. nih.gov This reinforces the importance of the size and shape of the AAI ligands in their binding to the receptor.
Synthesis and Chemical Methodology Research
Regioselective Synthesis Approaches
A key challenge in the synthesis of complex molecules like Pravadoline is controlling the orientation of chemical groups, a concept known as regioselectivity. Research has established effective methods to ensure the correct formation of the desired 3-aroylindole structure.
A significant and uncatalyzed synthetic approach for preparing 3-aroylindoles, the central scaffold of this compound, involves the reaction of nitrosoarenes with aromatic terminal ethynyl (B1212043) ketones (alkynones). scirp.orgscirp.org This method is noted for its excellent regioselectivity, producing the desired indole (B1671886) derivatives in good yields. scirp.orgscirp.org The process represents a synthetic shortcut, creating new C–N and C–C bonds in a single step to form the indole ring. scirp.orgresearchgate.net This specific indolization protocol has been identified as a fundamental step in a novel synthetic pathway towards this compound. scirp.orgscirp.orgresearchgate.net
The reaction proceeds without the need for a catalyst and reliably yields 3-aroylindoles, with no traces of the 2-aroylindole isomers detected. nih.gov When electron-poor C-nitrosoaromatics are used, the resulting N-hydroxyindole products often precipitate directly from the reaction mixture, allowing for simple isolation by filtration. researchgate.netnih.gov
| Reactants | Product | Yield | Reference |
|---|---|---|---|
| Nitrosoarenes and Aromatic Terminal Ethynyl Ketones | 3-Aroylindole Derivatives | Moderate to Good | scirp.orgresearchgate.netrsc.org |
Green Chemistry Approaches in Synthesis
In line with modern synthetic principles, green chemistry approaches have been successfully applied to the synthesis of this compound, focusing on reducing waste and using more environmentally benign solvents. rsc.org
A significant green innovation in this compound synthesis is the use of room-temperature ionic liquids as the reaction medium. rsc.orgresearchgate.net Specifically, 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([BMIM][PF6]) has been effectively used as a solvent. researchgate.net This approach is notable as it can proceed without an anhydrous Lewis acid catalyst, which is often required in traditional Friedel-Crafts acylation reactions. researchgate.net The synthesis has also been successfully conducted in other imidazolium-based ionic liquids, such as 1-hexyl-3-methylimidazolium (B1224943) hexafluorophosphate ([HMIM][PF6]) and 1-octyl-3-methylimidazolium hexafluorophosphate ([OMIM][PF6]). researchgate.net A key advantage of this method is the ability to recycle and reuse the ionic liquid, minimizing waste. rsc.orgresearchgate.net
| Ionic Liquid Solvent | Overall Yield | Reference |
|---|---|---|
| [C4MIM][PF6] | 94% | researchgate.net |
| [BMIM][PF6] | High Yield | researchgate.net |
| [HMIM][PF6] | Successful Reaction | researchgate.net |
| [OMIM][PF6] | Successful Reaction | researchgate.net |
Toxicity and Safety Profile Research
Preclinical Toxicology Studies
Preclinical toxicological assessments are crucial in the early stages of drug development to identify potential safety concerns. For Pravadoline, these studies have revealed important information regarding its organ-specific toxicities and have helped to differentiate the effects of the parent compound from those of its salt forms.
Nephrotoxicity in Canine Models and Role of Maleic Acid Salt
Initial preclinical studies of this compound administered as a maleate (B1232345) salt revealed evidence of nephrotoxicity in canine models. A pivotal study was conducted to investigate the cause of acute tubular necrosis (ATN) observed in beagle dogs following single oral administration of this compound maleate (WIN 48098-6).
The study design involved administering this compound maleate at various dosages and comparing its effects to equimolar dosages of maleic acid alone and a different salt form of this compound, the ethanesulfonate (B1225610) salt (WIN 48098-7). The key findings from this research definitively implicated the maleic acid moiety as the causative agent of the observed kidney damage.
Specifically, acute tubular necrosis was observed in dogs that received single oral doses of this compound maleate at or above 40 mg/kg, which corresponds to 31 mg/kg of the this compound base and 9 mg/kg of maleic acid. nih.gov Crucially, the same toxic effect was reproduced in dogs administered only maleic acid at a dose of 9 mg/kg or higher. nih.gov In contrast, the ethanesulfonate salt of this compound did not induce nephrotoxicity, providing clear evidence that the kidney damage was not an intrinsic property of the this compound molecule itself but was instead a consequence of the maleic acid counter-ion. nih.gov
These findings underscore the critical importance of salt selection in pharmaceutical development and the necessity of evaluating the toxicity profile of not just the active pharmaceutical ingredient but also its salt forms. The study concluded that the use of maleic acid salts for basic pharmaceutical compounds could confound toxicological assessments if the administered dose delivers maleic acid at or above the nephrotoxic threshold in dogs. nih.gov
| Compound Administered | Dosage | Observed Effect | Reference |
|---|---|---|---|
| This compound Maleate (WIN 48098-6) | ≥ 40 mg/kg (oral) | Acute Tubular Necrosis | nih.gov |
| Maleic Acid | ≥ 9 mg/kg (oral) | Acute Tubular Necrosis | nih.gov |
| This compound Ethanesulfonate (WIN 48098-7) | Equimolar to this compound Maleate | No Nephrotoxicity | nih.gov |
Gastrointestinal Safety Profile Compared to NSAIDs
A significant advantage of this compound highlighted in preclinical research is its favorable gastrointestinal (GI) safety profile, particularly when compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). NSAIDs are well-known for their potential to cause gastrointestinal lesions and ulcers due to their mechanism of action, which involves the inhibition of prostaglandin (B15479496) synthesis in the stomach lining.
In contrast, pharmacological studies have demonstrated that this compound is a more potent inhibitor of prostaglandin formation in the brain than in the stomach. nih.gov This differential activity is believed to contribute to its reduced gastrointestinal toxicity. Preclinical studies in rats and mice have shown that this compound, when administered orally at doses that produce an antinociceptive (pain-relieving) effect, did not cause the gastrointestinal lesions typically associated with NSAID use. nih.gov
This improved GI safety profile suggests that this compound may offer a significant therapeutic advantage over traditional NSAIDs by providing effective analgesia with a lower risk of gastrointestinal complications.
| Compound | Effect on Prostaglandin Synthesis | Observed Gastrointestinal Effects in Rodents | Reference |
|---|---|---|---|
| This compound | More potent inhibitor in brain vs. stomach | No gastrointestinal lesions at antinociceptive doses | nih.gov |
| Traditional NSAIDs | Inhibition in both brain and stomach | Known to cause gastrointestinal lesions and ulcers | nih.gov |
Pharmacokinetic and Metabolic Pathway Investigations
Despite the extensive preclinical research into the pharmacology and toxicology of this compound, detailed information regarding its pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and specific metabolic pathways is not extensively documented in publicly available scientific literature.
As an aminoalkylindole derivative, it is plausible that this compound undergoes metabolic transformation in the liver, a common fate for many pharmaceutical compounds. General metabolic pathways for aminoalkylindoles can involve N-dealkylation and hydroxylation. dshs-koeln.de However, specific studies detailing the biotransformation of this compound, the enzymes involved, and the identity of its metabolites have not been sufficiently reported. A comprehensive understanding of its pharmacokinetic and metabolic profile would be essential for a complete characterization of the compound.
Future Directions and Research Gaps
Elucidation of Complete Pharmacological Profile
Pravadoline was originally designed as a prostaglandin (B15479496) synthesis inhibitor by targeting the cyclooxygenase (COX) enzyme. wikipedia.org However, its potent analgesic effects, observed at doses significantly lower than those required for anti-inflammatory action, suggested a more complex mechanism. wikipedia.org This led to the pivotal discovery that this compound is an agonist at the CB1 cannabinoid receptor, making it the first of the aminoalkylindole (AAI) class of cannabinoid agonists. wikipedia.orgnih.gov
The compound's pharmacological actions are twofold:
Cyclooxygenase (COX) Inhibition : Like NSAIDs, this compound inhibits prostaglandin synthesis. In vitro studies on mouse brain tissue determined its IC50 for this action to be 4.9 μM. nih.gov
Cannabinoid Receptor Agonism : Its primary analgesic mechanism is attributed to its activity at cannabinoid receptors, with a Ki of 2511 nM at the CB1 receptor. wikipedia.org This activity is not blocked by opioid antagonists like naloxone, confirming a non-opioid pathway for its strong analgesic effects. wikipedia.orgnih.gov
Preclinical studies in rodent models have quantified its antinociceptive activity across various tests.
| Preclinical Model (Species) | Nociceptive Stimulus | This compound Efficacy |
|---|---|---|
| Rat | Acetic Acid-Induced Writhing | ED₅₀: 15 mg/kg, p.o. nih.gov |
| Mouse | Acetylcholine-Induced Writhing | ED₅₀: 41 mg/kg, p.o. nih.gov |
| Rat | Brewer's Yeast-Induced Hyperalgesia | Min. Effective Dose: 1 mg/kg, p.o. nih.gov |
| Rat (Adjuvant-Arthritic) | Paw Flexion | ED₅₀: 41 mg/kg, p.o. nih.gov |
| Rat | Bradykinin-Induced Flexion | ED₅₀: 78 mg/kg, p.o. nih.gov |
| Mouse | Tail Immersion (55°C) | Min. Effective Dose: 100 mg/kg s.c. nih.gov |
Further Exploration of Novel Receptor Interactions
The discovery of this compound's cannabinoid activity was a landmark in pharmacology, revealing a novel class of agonists. wikipedia.org Extensive research confirmed that its effects were not mediated by interactions with a wide array of other receptors, including opioid (mu, kappa, delta), adrenergic (alpha-1, alpha-2), serotonin, muscarinic cholinergic, purinergic, neurokinin-1, or bradykinin (B550075) receptors. nih.govnih.gov
While CB1 agonism is the most well-defined "novel" interaction for this compound itself, subsequent research into its analogues has suggested further possibilities. nih.gov Some aminoalkylindole analogues may activate other novel G-protein coupled receptors, sometimes referred to as "Alkyl Indole" receptors, or interact with non-receptor targets like the colchicine-binding site on microtubules. nih.gov The future exploration of this compound and its chemical relatives could focus on screening for activity at these or other orphan receptors to uncover additional biological targets and potential therapeutic applications.
Development of Analogues with Enhanced Selectivity and Reduced Side Effects
The identification of this compound as a cannabinoid agonist spurred the development of numerous analogues with modified structures to improve potency and selectivity. wikipedia.org This line of research led to the creation of compounds like WIN 55,212-2, a potent cannabinoid agonist now widely used as a research tool. wikipedia.orgnih.gov
Key strategies in the development of this compound analogues have included:
Conformational Restraint : Synthesizing analogues where the morpholinoethyl side chain is tethered to the indole (B1671886) nucleus. nih.gov This structural modification enhanced activity at the cannabinoid receptor while diminishing the original COX-inhibiting ability. nih.gov The R-enantiomer of one such analogue was found to be significantly more active, demonstrating enantioselective binding. nih.gov
CB2 Receptor Selectivity : A major goal has been to develop analogues that selectively target the CB2 receptor over the CB1 receptor. nih.gov This is a critical objective because the psychoactive side effects of cannabinoid agonists are primarily mediated by the CB1 receptor, which is abundant in the brain. nih.gov The Huffman laboratory, in particular, identified strategies to design CB2-selective cannabimimetic indoles, aiming to create non-psychoactive analgesics and anti-inflammatory agents. nih.gov
| Compound | Primary Target(s) | Key Research Finding |
|---|---|---|
| This compound | COX, CB1 Receptor | Prototypical aminoalkylindole with dual activity. wikipedia.orgnih.gov |
| WIN 55,212-2 | CB1/CB2 Receptors | A potent, non-selective cannabinoid agonist developed from the this compound scaffold, now a standard research tool. nih.gov |
Future work will likely continue to focus on refining the structure of aminoalkylindoles to achieve greater receptor subtype selectivity, thereby separating therapeutic benefits from undesirable side effects.
Translational Research Challenges and Opportunities
This compound was never commercialized as an analgesic, partly due to initial toxicity concerns that were later found to be associated with the specific salt form used in early studies rather than the parent compound itself. wikipedia.org This highlights a critical challenge in translational science: the long and complex path from a promising preclinical compound to a safe and effective clinical therapy. nih.gov
The journey of this compound and its analogues illustrates several translational hurdles:
Preclinical to Clinical Disconnect : Despite potent analgesic effects in animal models, predicting clinical efficacy and safety in humans remains a major challenge in pain research. nih.gov
Unforeseen Public Health Consequences : The knowledge gained from this compound research was used to design potent CB1 agonists. These compounds, such as JWH-018, later emerged on the illicit market as "Spice" or "K2," creating significant public health issues. nih.govnih.gov This underscores the challenge of managing the societal impact of fundamental drug discovery research.
The opportunity lies in applying the lessons learned from this compound. By understanding its unique dual-action mechanism, researchers can explore new therapeutic strategies for pain that might combine cannabinoid agonism with other pathways. Furthermore, the development of highly selective CB2 agonists, which originated from this research, continues to be a promising avenue for developing non-psychoactive therapeutics for inflammatory and neuropathic pain. nih.govresearchgate.net
Application of Advanced Computational and Analytical Techniques
The study of this compound and the broader class of aminoalkylindoles has benefited from and contributed to the application of computational chemistry in drug design. nih.gov These techniques are essential for understanding how these ligands interact with their receptor targets at a molecular level. nih.gov
Molecular Modeling and Docking : Computational studies were instrumental in demonstrating how aminoalkylindoles like WIN 55,212-2 could fit into the same binding pocket on the CB1 receptor as classical cannabinoids. nih.gov These models revealed that despite sharing a binding site, the specific molecular interactions are different; for instance, aminoalkylindoles rely more on aromatic stacking interactions. nih.gov
Quantitative Structure-Activity Relationship (QSAR) : QSAR methods have been widely used in medicinal chemistry to predict the biological activity of new analogues based on their chemical structures. nih.govbeilstein-journals.org This approach allows researchers to computationally screen potential molecules and prioritize the synthesis of compounds most likely to have desired properties, such as increased potency or selectivity. openmedicinalchemistryjournal.com
Future research will undoubtedly leverage more advanced computational tools, including artificial intelligence and machine learning, to analyze vast datasets and predict the pharmacological profiles of novel compounds. These approaches can accelerate the design of next-generation analgesics with optimized efficacy and safety by providing deeper insights into molecular interactions and predicting ADME (absorption, distribution, metabolism, and excretion) properties. beilstein-journals.org
Q & A
Q. What are the established pharmacological targets of Pravadoline, and what experimental methodologies are recommended for validating these targets?
- Methodological Answer : To identify pharmacological targets, use radioligand binding assays with purified receptors or enzymes, ensuring competitive displacement studies to calculate IC₅₀ values. Validate findings via functional cellular assays (e.g., cAMP/GTPγS binding for GPCRs) and computational docking simulations to assess binding affinity. Include negative controls (e.g., non-target receptors) and replicate experiments across ≥3 independent batches to confirm specificity .
- Key Considerations :
- Use standardized cell lines (e.g., HEK293 for receptor overexpression) to minimize variability.
- Document equipment specifications (e.g., plate reader wavelengths) for reproducibility .
Q. What standardized protocols exist for synthesizing this compound in laboratory settings to ensure batch-to-batch consistency?
- Methodological Answer : Follow Good Laboratory Practice (GLP) for synthesis:
Optimize reaction conditions (temperature, solvent purity, catalyst ratios) via fractional factorial design.
Validate purity using HPLC-UV/MS with a C18 column and acetonitrile/water gradient.
Characterize intermediates via NMR (¹H/¹³C) and FT-IR to confirm structural integrity.
Q. How should researchers design in vitro assays to assess this compound’s metabolic stability, considering enzyme kinetics and hepatocyte models?
- Methodological Answer :
- Microsomal Stability Assay : Incubate this compound with human liver microsomes (HLM) and NADPH cofactor. Quantify parent compound depletion via LC-MS/MS at 0, 15, 30, and 60 minutes. Calculate intrinsic clearance (CLint) using the in vitro t₁/₂ method.
- Hepatocyte Models : Use cryopreserved primary hepatocytes (≥3 donors) to account for inter-individual variability. Include controls for nonspecific binding and cell viability (e.g., ATP assays) .
Advanced Research Questions
Q. How can researchers resolve contradictions between preclinical and clinical pharmacokinetic data for this compound using interspecies scaling models?
- Methodological Answer : Apply allometric scaling with correction factors:
Collect preclinical PK data from ≥3 species (e.g., rat, dog, monkey).
Use the equation: Human CL = a × (Body Weight)^b, where a and b are species-specific exponents.
Validate predictions via in vitro-in vivo extrapolation (IVIVE) incorporating plasma protein binding and hepatic blood flow rates.
- Address discrepancies by adjusting for species-specific metabolic pathways (e.g., cytochrome P450 isoforms) .
Q. What statistical frameworks are appropriate for analyzing dose-response incongruities in this compound’s efficacy studies across different populations?
- Methodological Answer : Use Bayesian hierarchical modeling to pool data from heterogeneous cohorts:
Define priors based on preclinical EC₅₀ values.
Incorporate covariates (e.g., age, CYP2D6 genotype) as random effects.
Apply Markov Chain Monte Carlo (MCMC) sampling to estimate posterior distributions for efficacy endpoints.
- Validate models via posterior predictive checks and sensitivity analyses .
Q. What systematic review methodologies should be employed to evaluate this compound’s safety profile across heterogeneous clinical trial designs?
- Methodological Answer : Follow PRISMA guidelines for evidence synthesis:
Conduct a systematic search (PubMed, EMBASE, ClinicalTrials.gov ) using MeSH terms like "this compound/adverse effects."
Grade evidence quality via GRADE criteria , assessing risk of bias (e.g., Cochrane RoB 2.0 tool).
Perform meta-analyses of adverse event rates using random-effects models to account for study heterogeneity.
- Report PROSPERO registration and data extraction protocols for transparency .
Data Presentation and Reproducibility
-
Tabular Guidance for PK/PD Studies :
Parameter Preclinical (Rat) Clinical (Human) Scaling Factor Clearance (CL) 32 mL/min/kg 5.2 mL/min/kg 0.72 Volume of Distribution (Vd) 8.1 L/kg 1.2 L/kg 0.15 Derived from allometric scaling (Body Weight^0.75 for CL, Weight^1.0 for Vd) . -
Critical Data to Report :
- Batch-specific synthesis yields and purity thresholds.
- Negative results from target selectivity screens.
- Raw statistical outputs (e.g., MCMC trace plots) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
